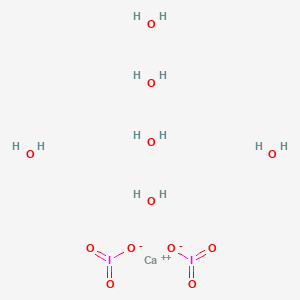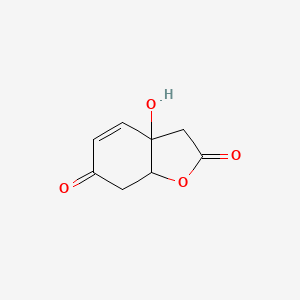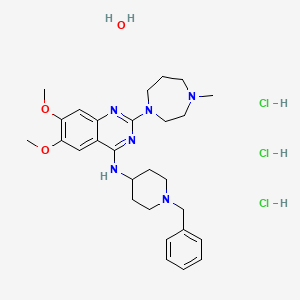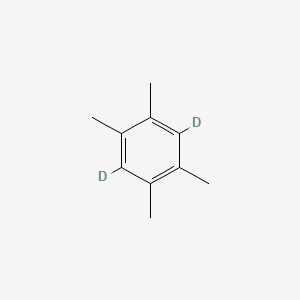
1,3,4-Thiadiazole, 2-ethoxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-ethoxy-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarbodithioate with methyl hydrazinecarbodithioate in the presence of a dehydrating agent like phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities. It is used in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It also shows promise in treating bacterial and fungal infections.
Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazole, 2-ethoxy-5-methyl- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- can be compared with other thiadiazole derivatives:
1,3,4-Thiadiazole, 2-amino-5-methyl-: Similar structure but with an amino group instead of an ethoxy group. Exhibits different biological activities and reactivity.
1,3,4-Thiadiazole, 2-methyl-5-phenyl-: Contains a phenyl group, leading to different chemical properties and applications.
1,3,4-Thiadiazole, 2-ethyl-5-methyl-: Similar to 2-ethoxy-5-methyl- but with an ethyl group, affecting its solubility and reactivity.
Conclusion
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
1925-77-5 |
|---|---|
Formule moléculaire |
C5H8N2OS |
Poids moléculaire |
144.20 g/mol |
Nom IUPAC |
2-ethoxy-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H8N2OS/c1-3-8-5-7-6-4(2)9-5/h3H2,1-2H3 |
Clé InChI |
KZMTXSMQAHOEHY-UHFFFAOYSA-N |
SMILES |
CCOC1=NN=C(S1)C |
SMILES canonique |
CCOC1=NN=C(S1)C |
Synonymes |
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)




![(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one](/img/structure/B592681.png)






